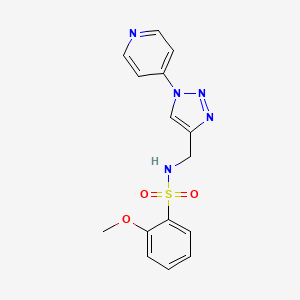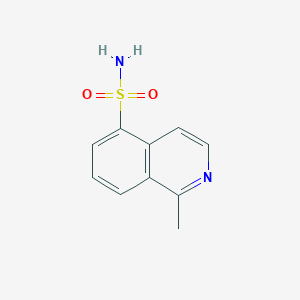
1-甲基异喹啉-5-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylisoquinoline-5-sulfonamide is a chemical compound with the CAS Number: 2378501-95-0 . It has a molecular weight of 222.27 . It is a powder at room temperature . The IUPAC name for this compound is 1-methylisoquinoline-5-sulfonamide .
Molecular Structure Analysis
The InChI code for 1-Methylisoquinoline-5-sulfonamide is 1S/C10H10N2O2S/c1-7-8-3-2-4-10 (15 (11,13)14)9 (8)5-6-12-7/h2-6H,1H3, (H2,11,13,14) . This code provides a textual representation of the molecule’s structure.
Physical And Chemical Properties Analysis
1-Methylisoquinoline-5-sulfonamide is a powder at room temperature . The storage temperature is room temperature .
科学研究应用
抑制细胞毒性T淋巴细胞介导的溶解和细胞增殖:包括类似于1-甲基异喹啉-5-磺酰胺的异喹啉磺酰胺在内的化合物已被发现抑制细胞毒性T淋巴细胞的溶解活性和细胞增殖。这表明它们在调节免疫应答和细胞生长过程中的潜在作用(Juszczak & Russell, 1989)。
衍生物的结构和性质:对异喹啉磺酰胺衍生物(如4-氟异喹啉-5-磺酰氯)的研究揭示了它们的分子结构和性质。这些研究对于理解结构修饰如何影响生物活性至关重要(Ohba, Gomi, Ohgiya, & Shibuya, 2012)。
抑制苯乙醇胺N-甲基转移酶:与四氢异喹啉磺酰胺相关的四氢异喹啉磺酰苯胺已被研究其抑制苯乙醇胺N-甲基转移酶的能力。这表明在调节肾上腺素生物合成中的潜在应用(Blank, Krog, Weiner, & Pendleton, 1980)。
磺酰脲基衍生物的抗菌活性:合成结合8-羟基喹啉和磺酰胺的新化合物显示出显著增加的抗菌和抗真菌活性。这表明这类化合物在药物应用中的潜力(Dixit et al., 2010)。
对肿瘤进展的影响:像1-(5-异喹啉基磺酰)-2-甲基哌嗪这样的化合物已显示出在肿瘤模型中减少转移的显著效果。这突显了它们在癌症研究和治疗中的潜在应用(Blaya, Crespo, Crespo, & Aliño, 1998)。
特异性Rho激酶抑制剂的开发:异喹啉磺酰胺已被用于开发特异性Rho激酶抑制剂,显示出在疾病如眼压增高中的临床应用潜力(Tamura et al., 2005)。
安全和危害
The safety information for 1-Methylisoquinoline-5-sulfonamide includes several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards if the substance is ingested, comes into contact with skin, or if it is inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
作用机制
Target of Action
1-Methylisoquinoline-5-sulfonamide is a sulfonamide compound . Sulfonamides are known to primarily target the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and reproduction .
Mode of Action
1-Methylisoquinoline-5-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and competes with PABA for the active site of the enzyme . By binding to the enzyme, it prevents the normal substrate from binding, thereby inhibiting the synthesis of folic acid .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts the biochemical pathway for the production of nucleotides, which are essential building blocks for DNA and RNA . This disruption affects the bacteria’s ability to replicate and grow, leading to its eventual death .
Pharmacokinetics
They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The result of 1-Methylisoquinoline-5-sulfonamide’s action is the inhibition of bacterial growth and replication . By disrupting the synthesis of folic acid, it prevents the bacteria from producing the nucleotides necessary for DNA and RNA synthesis . This leads to the inability of the bacteria to replicate, resulting in a bacteriostatic effect .
Action Environment
The action of 1-Methylisoquinoline-5-sulfonamide, like other sulfonamides, can be influenced by environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which may influence its absorption and distribution . Additionally, the presence of other substances that also bind to dihydropteroate synthetase could potentially affect the efficacy of the compound .
属性
IUPAC Name |
1-methylisoquinoline-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-7-8-3-2-4-10(15(11,13)14)9(8)5-6-12-7/h2-6H,1H3,(H2,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSXUERGMDJGHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=CC=C2S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

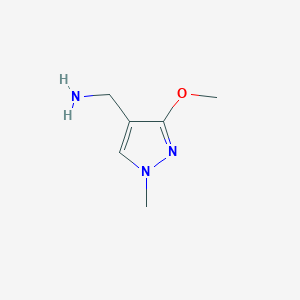

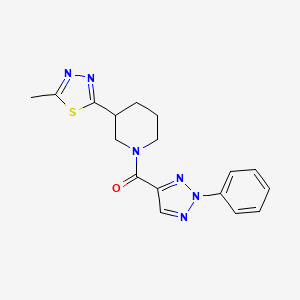
![(5-cyclopropylisoxazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2432423.png)
![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2-ethoxyaniline](/img/structure/B2432424.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2432427.png)


![N-(2-aminoethyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine hydrochloride](/img/no-structure.png)
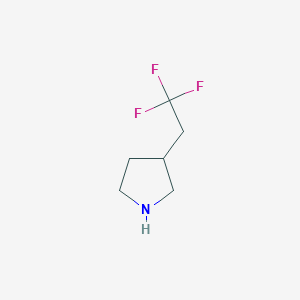
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2432432.png)
![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2432435.png)
